4-(1,3-Benzothiazol-2-yl)phenol

Descripción general

Descripción

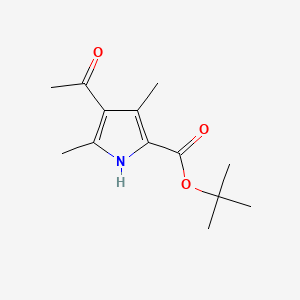

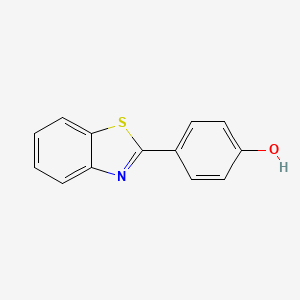

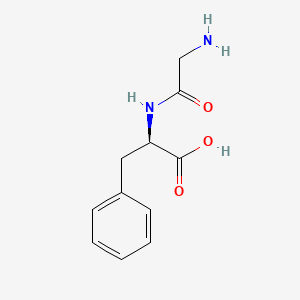

“4-(1,3-Benzothiazol-2-yl)phenol” is a chemical compound with the molecular formula C13H9NOS . It is a derivative of benzothiazole, a class of compounds that have a bicyclic structure and are known to possess a broad spectrum of biological activities .

Synthesis Analysis

The synthesis of benzothiazole derivatives has been a subject of interest in various studies . One common method involves the reaction of 2-aminobenzenethiols with carbon dioxide in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 1 atm of CO2 and 60–70 °C .

Molecular Structure Analysis

The molecular structure of “4-(1,3-Benzothiazol-2-yl)phenol” can be represented by the InChI code 1S/C13H9NOS/c15-10-7-5-9 (6-8-10)13-14-11-3-1-2-4-12 (11)16-13/h1-8,15H . This indicates that the compound consists of a benzothiazole ring attached to a phenol group.

Chemical Reactions Analysis

Benzothiazole derivatives, including “4-(1,3-Benzothiazol-2-yl)phenol”, are known to exhibit a wide range of chemical reactions. They can form complexes with various metal ions , and they can also undergo various transformations under certain conditions .

Aplicaciones Científicas De Investigación

Structural Studies

The compound has been used in structural studies, particularly in the analysis of N-(1,3-Benzothiazol-2-yl)-4-Halobenzenesulfonylhydrazides . These studies involve Hirshfeld surface analysis and PIXEL calculations . The compound crystallizes with two independent but similar amino tautomers in the asymmetric units .

Optical Materials

Hydrazonylsulfones such as Bt-NHNHSO2R and their iminotautomers have been studied as optical materials . These compounds exhibit unique optical properties that make them suitable for various applications in the field of optics .

Biological Potential

The compound has been studied for its biological potential . This includes its potential use in the development of new pharmaceuticals and therapeutic agents .

Vulcanization Accelerators

The benzothiazole ring system, which is part of the compound, is widely used as vulcanization accelerators . These are substances that increase the speed of vulcanization, a process used to harden rubber .

Antioxidants

The compound is also used as an antioxidant . Antioxidants are substances that can prevent or slow damage to cells caused by free radicals .

Plant Growth Regulators

The benzothiazole ring system is used in plant growth regulators . These are substances used to alter the growth of plants or plant parts .

Anti-inflammatory Agents

The compound is used as an anti-inflammatory agent . Anti-inflammatory agents are substances that reduce inflammation .

Enzyme Inhibitors

The compound is used as an enzyme inhibitor . Enzyme inhibitors are substances that can reduce the activity of enzymes .

Mecanismo De Acción

Target of Action

The primary target of 4-(1,3-Benzothiazol-2-yl)phenol is DprE1 , a key enzyme involved in the cell wall biosynthesis of Mycobacterium tuberculosis . The compound acts as a potent inhibitor against this target, contributing to its anti-tubercular activity .

Mode of Action

4-(1,3-Benzothiazol-2-yl)phenol interacts with its target DprE1 through a series of molecular interactions. The compound’s benzothiazole moiety forms a stable complex with the enzyme, inhibiting its function . This interaction disrupts the normal functioning of the enzyme, leading to a halt in the cell wall biosynthesis of the bacteria .

Biochemical Pathways

The inhibition of DprE1 affects the cell wall biosynthesis pathway in M. tuberculosis. The cell wall of this bacterium is crucial for its survival and pathogenicity. By inhibiting DprE1, 4-(1,3-Benzothiazol-2-yl)phenol disrupts the formation of the cell wall, leading to the death of the bacteria .

Pharmacokinetics

The compound’s molecular weight (22728 g/mol ) suggests that it may have good bioavailability, as compounds with a molecular weight under 500 g/mol are generally well-absorbed .

Result of Action

The result of the action of 4-(1,3-Benzothiazol-2-yl)phenol is the inhibition of the growth of M. tuberculosis. By inhibiting the function of DprE1, the compound disrupts the cell wall biosynthesis, leading to the death of the bacteria . This makes 4-(1,3-Benzothiazol-2-yl)phenol a potential candidate for the development of new anti-tubercular drugs .

Direcciones Futuras

The future directions for research on “4-(1,3-Benzothiazol-2-yl)phenol” and other benzothiazole derivatives could include further exploration of their biological activities and potential applications in medicine . Additionally, more studies could be conducted to better understand their synthesis, chemical reactions, and mechanisms of action .

Propiedades

IUPAC Name |

4-(1,3-benzothiazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NOS/c15-10-7-5-9(6-8-10)13-14-11-3-1-2-4-12(11)16-13/h1-8,15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODMDLCWSMSFWCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(S2)C3=CC=C(C=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60978211 | |

| Record name | 4-(1,3-Benzothiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

6.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26658253 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

4-(1,3-Benzothiazol-2-yl)phenol | |

CAS RN |

6265-55-0 | |

| Record name | 2-(4-Hydroxyphenyl)benzothiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6265-55-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenol, 4-(2-benzothiazolyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006265550 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6265-55-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33004 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(1,3-Benzothiazol-2-yl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60978211 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does the incorporation of 4-(1,3-Benzothiazol-2-yl)phenol into a calix[4]arene framework affect its fluorescence properties and contribute to sodium ion sensing?

A1: In the study by Kim et al. [], 4-(1,3-Benzothiazol-2-yl)phenol was conjugated to a calix[4]arene triester monoacid chloride to create a novel fluoroionophore (compound 4). This compound exhibited fluorescence quenching in the presence of sodium ions (Na+). While the exact mechanism wasn't fully elucidated in the paper, it's likely that the binding of Na+ to the calix[4]arene cavity alters the electronic environment around the 4-(1,3-Benzothiazol-2-yl)phenol fluorophore. This interaction could lead to changes in energy transfer pathways, resulting in the observed fluorescence quenching. Further investigation into the binding mode and photophysical properties would be needed to fully understand the sensing mechanism.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Bromobenzo[a]anthracene](/img/structure/B1265999.png)